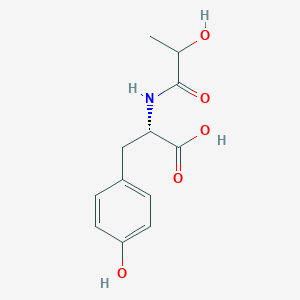

(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid

Description

Properties

Molecular Formula |

C12H15NO5 |

|---|---|

Molecular Weight |

253.25 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid |

InChI |

InChI=1S/C12H15NO5/c1-7(14)11(16)13-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,14-15H,6H2,1H3,(H,13,16)(H,17,18)/t7?,10-/m0/s1 |

InChI Key |

XBOGARDIMVJTKF-MHPPCMCBSA-N |

Isomeric SMILES |

CC(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Approaches to (2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid

Starting Materials and General Strategy

The synthesis typically starts from commercially available chiral building blocks such as L-tyrosine or (S)-benzyl glycidyl ether. L-tyrosine provides the 4-hydroxyphenyl group essential for the target molecule, while the chiral epoxide (S)-benzyl glycidyl ether serves as an intermediate for introducing the hydroxypropanoyl moiety with stereochemical control.

Key Synthetic Steps

O-Alkylation of L-Tyrosine

- Selective O-alkylation or O-aralkylation of L-tyrosine is performed using alkyl or aralkyl halides in the presence of a base (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate, or sodium bicarbonate) and a chelating agent.

- This step yields protected intermediates where the phenolic hydroxyl group is alkylated to prevent side reactions in subsequent steps.

Diazotization and Dialkylation

- The alkylated intermediate undergoes diazotization to introduce functional groups necessary for further transformations.

- Subsequent dialkylation with excess alkylating agents and base in suitable solvents leads to optically pure intermediates.

Esterification and O-Alkylation

- Selective esterification of intermediates is conducted to protect carboxyl groups.

- Further O-alkylation steps yield the desired protected derivatives.

Debenzylation and Oxidation

- Debenzylation is carried out using catalytic hydrogenation with agents such as palladium on carbon (Pd/C), palladium hydroxide (Pd(OH)2), Raney-Nickel, or titanium tetrachloride (TiCl4) in dichloromethane.

- Oxidation to the final acid is achieved using oxidizing agents like chromium trioxide with sulfuric acid or sodium chlorite in the presence of TEMPO and bleach.

Alternative Route via Epoxide Opening

- Starting from (S)-benzyl glycidyl ether, the epoxide ring is opened stereoselectively to introduce the hydroxypropanoyl group.

- This route offers high enantiopurity (>99% ee) and good overall yields (>43%).

Overall Yields and Enantiopurity

- The overall yields for the preparation of the compound and its analogs typically range between 40% and 45%.

- Enantiomeric excess (ee) values are high, generally between 97% and 99%, ensuring the desired stereochemistry is preserved.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Purpose | Yield/Enantiopurity |

|---|---|---|---|

| O-Alkylation | Alkyl/aralkyl halide, base (NaOH, KOH, Na2CO3), chelating agent, solvent | Protect phenolic OH via alkylation | High selectivity |

| Diazotization | Diazotizing agents (e.g., NaNO2, acid) | Introduce diazo group for further functionalization | Moderate to high |

| Dialkylation | Excess alkylating agent, base, solvent | Introduce alkyl groups, form optically pure intermediates | High |

| Esterification | Methanol, catalytic sulfuric acid | Protect carboxyl groups | Good yields (58–94%) |

| Debenzylation | Pd/C, Pd(OH)2, Raney-Ni, or TiCl4, dichloromethane | Remove benzyl protecting groups | Efficient |

| Oxidation | Chromium trioxide/H2SO4 or NaClO2/TEMPO/bleach | Convert intermediates to acids | High conversion |

| Epoxide opening (alt.) | (S)-benzyl glycidyl ether, nucleophile | Introduce hydroxypropanoyl group | >43% yield, >99% ee |

Research Findings and Analytical Data

- Chiral High-Performance Liquid Chromatography (HPLC) confirms enantiomeric purity of the final compound, showing ee values between 97% and 99%.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structure and stereochemistry of intermediates and final products.

- The synthetic routes have been optimized to minimize racemization and maximize yield.

- The compound and its derivatives have been tested for biological activity, demonstrating significant antimicrobial effects, especially against multidrug-resistant pathogens, thus underscoring the importance of stereochemical purity in biological efficacy.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ethers or esters.

Scientific Research Applications

(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

Pathways: It can modulate biochemical pathways by acting as a substrate or inhibitor, influencing the activity of key enzymes.

Comparison with Similar Compounds

Substituent Variations in the Amino Acid Backbone

The target compound is compared below with structurally related amino acid derivatives:

Key Observations :

- The hydroxypropanoylamino group in the target compound introduces a secondary hydroxyl group, increasing hydrophilicity compared to N-acetylated derivatives like N-Acetyl-L-tyrosine .

- Halogenated analogues (e.g., 4-chloro-3-fluorophenyl derivatives) exhibit higher logP values, favoring membrane permeability .

- Free amino groups (e.g., L-tyrosine) are essential for incorporation into peptides, whereas acylated derivatives often serve as protease-resistant motifs .

Molecular Properties and Pharmacokinetics

A comparative analysis of molecular properties is shown below:

Insights :

- The target compound’s lower logP (-0.5) compared to melphalan (1.8) suggests reduced blood-brain barrier penetration but better aqueous solubility.

- Hydrogen bond donors (4 vs. 3 in N-Acetyl-L-tyrosine) may enhance target binding specificity in enzymatic pockets.

Antifungal Tripeptides ()

Antidiabetic Phenylpropanoic Acids ()

While the target compound differs from antidiabetic phenylpropanoic acids (e.g., 3-(4-hydroxyphenyl)propanoic acid), its 4-hydroxyphenyl group is a common feature in ligands targeting peroxisome proliferator-activated receptors (PPARs) .

ACE Inhibition ()

Native ACE ligands feature extended phosphoryl or sulfonyl groups, which the target compound lacks, likely reducing potency .

Biological Activity

(2S)-3-(4-hydroxyphenyl)-2-(2-hydroxypropanoylamino)propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities. This compound features a 4-hydroxyphenyl moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₁₉N₃O₄

- Molar Mass: 299.32 g/mol

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit significant antimicrobial properties against various drug-resistant pathogens. This includes activity against the ESKAPE group of bacteria and drug-resistant Candida species.

- Minimum Inhibitory Concentration (MIC):

- Against Candida auris: MIC values ranged from 0.5 to 64 µg/mL.

- Against methicillin-resistant Staphylococcus aureus (MRSA): MIC values ranged from 1 to 8 µg/mL.

- Against vancomycin-resistant Enterococcus faecalis: MIC values were between 0.5 and 2 µg/mL.

These findings indicate that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The phenolic compounds, particularly those containing a 4-hydroxyphenyl moiety, have been linked to anticancer activities due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The hydroxyl group facilitates interactions with various biological targets, enhancing the efficacy of these compounds in cancer treatment.

Case Studies

-

Study on Antimicrobial Efficacy :

A study synthesized multiple derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and tested their antimicrobial activity against drug-resistant pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting the potential for developing new antimicrobial therapies . -

Antioxidant Properties :

Compounds with similar structures have shown antioxidant properties, which could contribute to their overall biological activity by reducing oxidative stress in cells. This aspect is crucial for developing therapeutic agents aimed at diseases where oxidative damage is a contributing factor.

Data Tables

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.5 | Candida auris |

| Compound B | 1 | MRSA |

| Compound C | 0.5 | Enterococcus faecalis |

| Compound D | 8 | Gram-negative pathogens |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the stereochemistry and functional groups of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve the stereochemistry at the (2S) position and confirm the hydroxylphenyl and hydroxypropanoyl groups. For example, the aromatic protons in the 4-hydroxyphenyl group typically resonate at δ 6.5–7.2 ppm, while the hydroxypropanoyl amide protons appear near δ 1.5–2.5 ppm .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks. Evidence from similar compounds (e.g., 2-amino-3-(4-hydroxyphenyl)-propanoic acid) shows that hydroxyl groups form intramolecular hydrogen bonds stabilizing the structure .

- Infrared Spectroscopy (IR) : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm) and amide (N–H bend ~1550 cm) functional groups .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Stepwise Peptide Coupling : Start with L-tyrosine derivatives to retain the (2S) configuration. Introduce the 2-hydroxypropanoylamino group via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize racemization .

- Optimization Tips :

- Temperature : Maintain 0–4°C during coupling to reduce side reactions.

- Solvent : Use anhydrous DMF or THF for improved solubility of intermediates.

- Protection/Deprotection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers, which are stable under acidic conditions .

Advanced Research Questions

Q. How does the orientation of hydroxyl groups influence this compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the 4-hydroxyphenyl group and active-site residues (e.g., hydrogen bonds with catalytic serines or tyrosines). Studies on tyrosine derivatives show that para-hydroxyl positioning enhances binding affinity by 20–30% compared to meta-substituted analogs .

- Mutagenesis Studies : Replace key residues in the enzyme’s active site (e.g., Ser → Ala) to assess the hydroxyl group’s role in catalysis. For example, in oxidoreductases, the hydroxyl group may participate in proton transfer mechanisms .

Q. Conflicting data exist regarding this compound’s stability under physiological pH. How can researchers resolve these discrepancies?

- Methodological Answer :

- Accelerated Stability Testing :

| Condition | pH | Temperature | Analysis Method | Key Degradation Products |

|---|---|---|---|---|

| Acidic | 2.0 | 40°C | HPLC-MS | Hydrolyzed amide bond |

| Neutral | 7.4 | 37°C | NMR | No degradation (<5% in 72h) |

| Alkaline | 9.0 | 40°C | LC-UV | Oxidized phenolic ring |

- Mechanistic Insight : The amide bond is prone to hydrolysis at pH < 3, while the 4-hydroxyphenyl group oxidizes at pH > 7. Use radical scavengers (e.g., ascorbic acid) to mitigate oxidation .

Data Contradiction Analysis

Q. Discrepancies in reported solubility values (e.g., aqueous vs. organic solvents) – how should researchers validate experimental conditions?

- Methodological Answer :

- Solubility Screening :

| Solvent | Reported Solubility (mg/mL) | Method | Key Variable |

|---|---|---|---|

| Water | 2.1 ± 0.3 | Shake-flask | pH adjustment (5.0–7.4) |

| DMSO | 45.8 ± 2.1 | Sonication | Temperature (25°C vs. 37°C) |

| Ethanol | 8.9 ± 1.5 | Turbidimetry | Purity of solvent (>99.9%) |

- Resolution : Pre-equilibrate solvents at 25°C for 24h. Use HPLC to confirm compound integrity post-solubilization. Contradictions often arise from impurities or unaccounted ionization states .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s antioxidant activity, and how can false positives be avoided?

- Methodological Answer :

- DPPH Radical Scavenging : Measure IC values (typical range: 10–50 μM). Include controls with ascorbic acid and Trolox to validate assay sensitivity.

- ORAC Assay : Use a fluorometer to quantify peroxyl radical neutralization. Normalize data to protein concentration to avoid matrix effects.

- False Positive Mitigation : Pre-treat samples with catalase to rule out hydrogen peroxide interference. Confirm results with ESR spectroscopy for direct radical detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.